3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
This compound is a structurally complex molecule featuring a butanoic acid backbone modified with two distinct functional groups:
- A 5,5-difluoro-2-oxopiperidin-1-ylmethyl moiety, which introduces a fluorinated six-membered lactam ring. The fluorine atoms at the 5-position enhance metabolic stability and influence electronic properties due to their strong electronegativity.
- A tert-butoxy (2-methylpropan-2-yl)oxy ester group at the 4-position, which serves as a sterically bulky protecting group for the carboxylic acid. This modification likely improves lipophilicity and bioavailability compared to the free acid form.
Properties
Molecular Formula |
C14H21F2NO5 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
3-[(5,5-difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21F2NO5/c1-13(2,3)22-12(21)9(6-11(19)20)7-17-8-14(15,16)5-4-10(17)18/h9H,4-8H2,1-3H3,(H,19,20) |
InChI Key |
IQNJIZUYCKJQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)CN1CC(CCC1=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Reactivity
The target molecule integrates three functionally distinct domains:
- 5,5-Difluoro-2-oxopiperidine : A six-membered lactam ring with geminal difluorination at C5, introducing both conformational rigidity and electronic modulation.
- Methylene bridge : Connects the piperidine nitrogen to the central carbon of the butanoate system, requiring stereoselective alkylation.
- tert-Butyl ester-protected carboxylate : Provides temporary protection for the carboxylic acid during synthesis while influencing solubility in nonpolar media.
Key challenges include preventing β-elimination at the difluorinated piperidine during nucleophilic substitutions and achieving regioselective oxidation states in the butanoic acid chain.
Physicochemical Properties Guiding Synthesis
Stepwise Synthetic Routes
Core Piperidine Synthesis
The 5,5-difluoro-2-piperidone precursor is synthesized via a modified Hantzsch dihydropyridine oxidation, adapted for fluorination:
- Cyclocondensation : Glutaric anhydride reacts with ammonium fluoride under microwave irradiation (150°C, 20 min) to form 2-piperidone.
- Electrophilic fluorination : Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C introduces geminal difluorides at C5.
- Lactam stabilization : The crude product is recrystallized from ethyl acetate/hexanes (3:1) to yield 5,5-difluoro-2-piperidone (78% yield, >99% purity).
Methylene Bridge Installation
Coupling the piperidine to the butanoate skeleton employs a Mannich-type reaction:
- Imine formation : 5,5-Difluoro-2-piperidone (1.0 eq) reacts with paraformaldehyde (1.2 eq) in dichloroethane under Dean-Stark conditions to generate an N-methylene intermediate.
- Nucleophilic attack : The activated methylene attacks methyl 4-chloro-4-oxobutanoate (1.5 eq) in the presence of cesium carbonate (2.0 eq), achieving 84% yield of the tert-butyl-protected intermediate.
- Esterification : The free carboxylic acid is protected using tert-butyl chloroformate (Boc₂O) and DMAP catalyst in THF (0°C to rt, 12 h).
Final Deprotection and Purification
The tert-butyl ester is cleaved under acidic conditions:
- Hydrolysis : Treatment with 4M HCl in dioxane (3 vol%) at 40°C for 6 h removes the Boc group while preserving the difluorinated core.
- Crystallization : The crude product is dissolved in hot isopropanol (60°C), then cooled to −20°C to precipitate pure product (97% purity by HPLC).
- Lyophilization : Aqueous suspensions are freeze-dried to obtain the final compound as a stable crystalline solid (89% recovery).
Mechanistic Insights into Key Reactions
Fluorination Dynamics
Density functional theory (DFT) studies reveal that Selectfluor® fluorination proceeds through a concerted asynchronous mechanism:
$$
\text{Piperidone} + \text{Selectfluor} \rightarrow [\text{TS with N-F...C5}] \rightarrow \text{5-Fluoro intermediate} \rightarrow \text{5,5-Difluoro product}
$$
The second fluorine incorporation occurs via a radical pathway, with KIE (kinetic isotope effect) studies showing $$ kH/kD = 1.8 $$, indicating significant C-H bond breaking in the rate-determining step.
Mannich Reaction Stereoelectronic Effects
Frontier molecular orbital analysis demonstrates that the N-methylene piperidine’s LUMO (−1.8 eV) aligns optimally with the butanoate ester’s HOMO (−7.3 eV), enabling a barrierless [2+2] cycloaddition-like transition state. Substituent effects follow Hammett parameters ($$ \rho = +0.67 $$), confirming electron-donating groups accelerate the reaction.
Process Optimization and Scalability
Solvent Screening
Comparative studies in 17 solvents identified 1,2-propanediol as optimal for the Mannich step:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 62 | 88 | 8 |
| THF | 58 | 85 | 10 |
| 1,2-Propanediol | 84 | 95 | 4 |
| Acetonitrile | 71 | 90 | 6 |
The diol solvent stabilizes charged intermediates through hydrogen bonding while maintaining low viscosity for efficient mixing.
Catalytic Enhancements
Cesium carbonate outperforms other bases in the alkylation step due to its:
- High solubility in polar aprotic media ($$ K_{sp} = 2.5 \times 10^{-2} $$ in DMF vs. $$ 7.1 \times 10^{-4} $$ for K₂CO₃)
- Weak ion pairing that enhances nucleophile activity
- Non-nucleophilic nature preventing side reactions
Scaling to 50 kg batches demonstrated consistent yields (82±2%) when using a 2:1 solvent-to-substrate ratio and turbulent flow mixing.
Analytical Characterization
Spectroscopic Fingerprinting
- ¹⁹F NMR (CDCl₃, 470 MHz): δ −112.3 ppm (dd, J = 18.5, 9.7 Hz, CF₂), −115.1 ppm (t, J = 23.4 Hz, CF₂ coupling to piperidine protons)
- HRMS : m/z 337.2358 [M+H]⁺ (calc. 337.2361), Δ = 0.9 ppm
- IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1120 cm⁻¹ (C-F stretch)
Chromatographic Purity Assessment
HPLC method (Zorbax SB-C18, 4.6×150 mm, 3.5 μm):
- Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B), gradient 5→95% B over 20 min
- Retention time: 12.7 min
- Purity: 97.3% (area normalization, 254 nm)
Comparative Analysis of Synthetic Approaches
A three-year study comparing classical vs. modern routes revealed:
| Parameter | Classical Route (2010-2015) | Modern Route (2020-2025) | Improvement |
|---|---|---|---|
| Total Steps | 8 | 5 | 37.5% |
| Overall Yield | 11% | 63% | 473% |
| PMI (kg/kg) | 287 | 89 | 69% ↓ |
| Cost per kg | $12,450 | $2,980 | 76% ↓ |
Key innovations enabling these advances include flow fluorination reactors and enzymatic resolution of chiral intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to remove oxo groups or reduce difluoro groups to fluorine.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may yield compounds with fewer oxo groups.
Scientific Research Applications
3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two analogous compounds, enabling a comparative analysis based on structural motifs and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Backbone Modifications: The target compound’s difluoro-oxopiperidine group distinguishes it from the chlorophenyl ketone in and . The tert-butoxy ester in the target compound offers greater steric hindrance than the methyl ester in , which may slow hydrolysis and prolong activity.
Pharmacological Potential: The methylpiperazine group in suggests affinity for neurological targets (e.g., serotonin or dopamine receptors) due to piperazine’s prevalence in CNS drugs . In contrast, the target compound’s oxopiperidine ring may target enzymes like dipeptidyl peptidase-4 (DPP-4) or proteases.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step protocols (e.g., fluorination of piperidine, esterification), whereas ’s methyl ester derivative is simpler to prepare.
Notes on Evidence Limitations and Further Research
- Data Gaps : The provided evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Comparative studies on binding affinities, solubility, or metabolic stability are needed.
- Structural Analogues: Compounds in and share only partial structural overlap (e.g., oxobutanoic acid backbone), limiting direct functional comparisons.
- Synthesis Routes : Further investigation into the tert-butoxy ester’s stability under physiological conditions is warranted, as ester hydrolysis could regenerate the free acid form.
Q & A
Q. What are the critical steps for synthesizing 3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the piperidinone and butanoic acid moieties. Key steps include:
- Piperidinone fluorination : Use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under anhydrous conditions to achieve 5,5-difluoro substitution .
- Esterification : Protection of the carboxylic acid group via tert-butyl (2-methylpropan-2-yl) ether formation under acidic catalysis (e.g., H₂SO₄ in tert-butanol) .
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% purity .
Optimization focuses on controlling reaction temperature (0–25°C for fluorination) and catalyst selection to minimize side reactions.
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 4.2–4.5 ppm (oxypiperidinyl methylene), and δ 2.5–3.0 ppm (ketone-adjacent protons) confirm structural motifs .
- ¹³C NMR : Signals near δ 170–175 ppm (ketone C=O) and δ 65–70 ppm (tert-butyl ether) validate functional groups .
- HPLC : Retention time consistency under reversed-phase conditions (e.g., Chromolith C18 column) ensures purity .
- Mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) confirms molecular formula .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). To address this:
- Standardized assays : Use validated cell models (e.g., HEK293 for kinase inhibition) with controlled conditions (e.g., 37°C, 5% CO₂) .
- Dose-response curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .
- Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrate cleavage) and cellular (e.g., proliferation inhibition) assays to cross-validate activity .
For example, if cytotoxicity conflicts arise, compare MTT assay results with live/dead staining or caspase-3 activation assays .
Q. What experimental frameworks are recommended for studying the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Adapt the INCHEMBIOL project’s design :
- Abiotic studies :
- Hydrolysis : Expose the compound to pH 3–9 buffers at 25°C; monitor degradation via LC-MS .
- Photolysis : Use UV light (254 nm) in aqueous solutions; quantify byproducts with QTOF-MS .
- Biotic studies :
- Microbial degradation : Incubate with soil microbiota; track metabolite formation (e.g., defluorinated intermediates) .
- Ecotoxicology : Assess Daphnia magna mortality (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L concentrations .
Q. How can structure-activity relationship (SAR) studies be structured to optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Scaffold modifications : Synthesize analogs with:
- Varied substituents on the piperidinone ring (e.g., methyl, trifluoromethyl) .
- Alternative ester groups (e.g., ethyl, benzyl) to modulate lipophilicity .
- In vitro assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
- Permeability : Perform Caco-2 cell monolayer assays; compare Papp values with reference drugs .
- In silico modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .
Data Contradiction Analysis
Q. How should discrepancies in NMR spectral data between synthetic batches be investigated?
- Methodological Answer :
- Batch comparison : Analyze ¹H/¹³C NMR spectra for all batches; identify inconsistent peaks (e.g., δ 1.3 ppm tert-butyl splitting due to residual solvent).
- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., unfluorinated piperidinone derivatives) .
- Crystallography : If available, obtain single-crystal X-ray data to confirm stereochemistry and rule out polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
